molecular formula C14H13N3O B8377947 (1-Methyl-1H-imidazol-5-yl)(quinolin-4-yl)methanol

(1-Methyl-1H-imidazol-5-yl)(quinolin-4-yl)methanol

Cat. No. B8377947
M. Wt: 239.27 g/mol
InChI Key: DWADZWZCTMMLSV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(1-Methyl-1H-imidazol-5-yl)(quinolin-4-yl)methanol is a useful research compound. Its molecular formula is C14H13N3O and its molecular weight is 239.27 g/mol. The purity is usually 95%.
BenchChem offers high-quality (1-Methyl-1H-imidazol-5-yl)(quinolin-4-yl)methanol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (1-Methyl-1H-imidazol-5-yl)(quinolin-4-yl)methanol including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

(1-Methyl-1H-imidazol-5-yl)(quinolin-4-yl)methanol

Molecular Formula

C14H13N3O

Molecular Weight

239.27 g/mol

IUPAC Name

(3-methylimidazol-4-yl)-quinolin-4-ylmethanol

InChI

InChI=1S/C14H13N3O/c1-17-9-15-8-13(17)14(18)11-6-7-16-12-5-3-2-4-10(11)12/h2-9,14,18H,1H3

InChI Key

DWADZWZCTMMLSV-UHFFFAOYSA-N

Canonical SMILES

CN1C=NC=C1C(C2=CC=NC3=CC=CC=C23)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

Analogous to the general method described in J. Org. Chem. 2004, 69, 8115 and Chem. Pharm. Bull 1997, 1145. To a 2-necked flask containing 5-bromo-1-methyl-1H-imidazole (2.05 g, 12.7 mmol) was added THF (50 mL) and the solution was cooled to 0° C. To this clear homogeneous solution was added isopropyl magnesium chloride-LiCl complex (1.3 M, 10.5 mL, 13.6 mmol) which initially resulted in a white suspension, but became grayish once the addition of the Grignard reagent was complete. The reaction was stirred in an ice bath for 30 min, then a THF solution (20 mL) of quinoline-4-carbaldehyde (1.00 g, 6.36 mmol) was introduced and the reaction mixture became a greenish-grey color, and was subsequently allowed to warm to room temp. After 2 hours, the reaction mixture became brown in color and still remained heterogeneous. The reaction was quenched after 2 hours with saturated NH4Cl solution and the aqueous portion was extracted with EtOAc (4×75 mL). The combined organics were washed with brine, dried over MgSO4, filtered and concentrated to give an amber oil which solidified to a white solid upon standing. The crude material was triturated with DCM and then MeOH leaving behind the title compound as a white solid. The mother liquors were concentrated and chromatographed on silica gel (30% EtOAc-DCM increasing gradient to 10% MeOH-DCM) to provide more title compound as an off-white solid.
Quantity
2.05 g
Type
reactant
Reaction Step One
[Compound]
Name
Grignard reagent
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
1 g
Type
reactant
Reaction Step Three
Name
Quantity
20 mL
Type
solvent
Reaction Step Three
Name
Quantity
50 mL
Type
solvent
Reaction Step Four

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